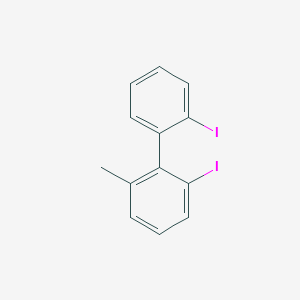
3-Chloro-8-(trichloromethyl)cyclooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-8-(trichloromethyl)cyclooct-1-ene is an organochlorine compound characterized by the presence of a trichloromethyl group and a chlorine atom attached to a cyclooctene ring
Vorbereitungsmethoden
The synthesis of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene typically involves the chlorination of cyclooctene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the cyclooctene ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-8-(trichloromethyl)cyclooct-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
3-Chloro-8-(trichloromethyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. The compound may interact with enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-8-(trichloromethyl)cyclooct-1-ene can be compared with other similar compounds such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene is an unsaturated hydrocarbon with four double bonds, making it more reactive in addition reactions.
Trichloromethyl-substituted compounds: Compounds like trichloromethane and trichloroethane share the trichloromethyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the cyclooctene ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65781-31-9 |
|---|---|
Molekularformel |
C9H12Cl4 |
Molekulargewicht |
262.0 g/mol |
IUPAC-Name |
3-chloro-8-(trichloromethyl)cyclooctene |
InChI |
InChI=1S/C9H12Cl4/c10-8-4-2-1-3-7(5-6-8)9(11,12)13/h5-8H,1-4H2 |
InChI-Schlüssel |
NGXLSPWTLROGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C=CC(C1)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
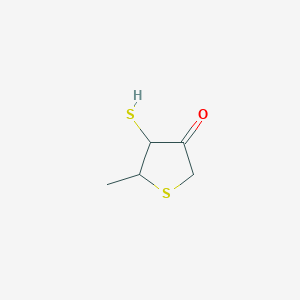
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


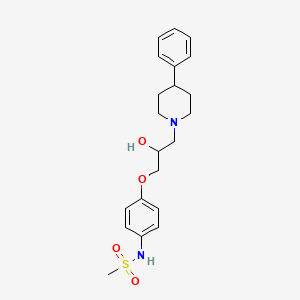
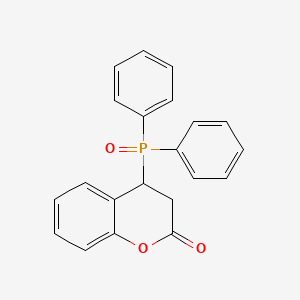
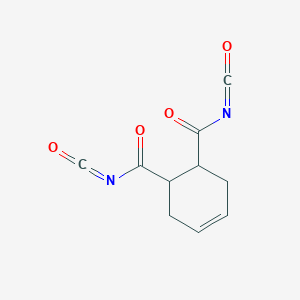
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
